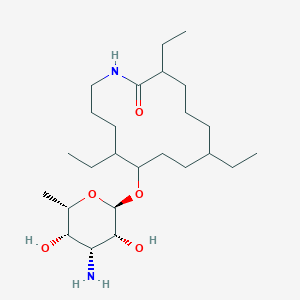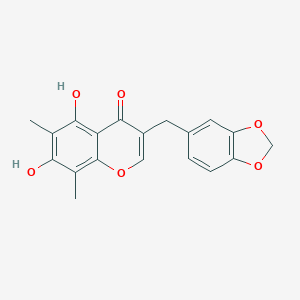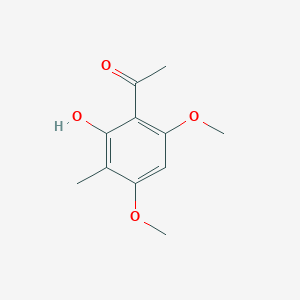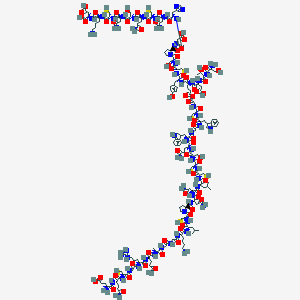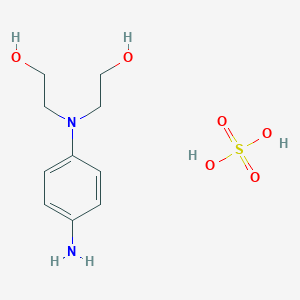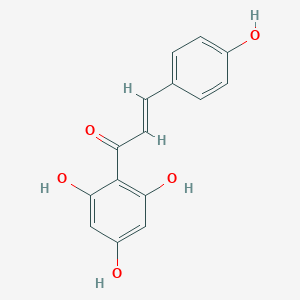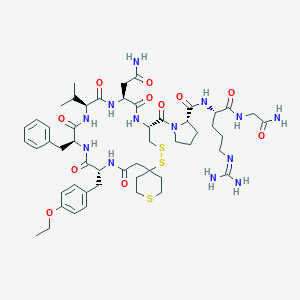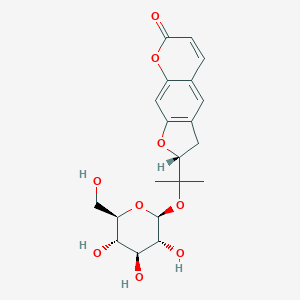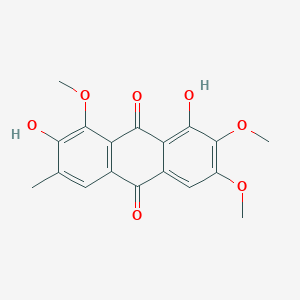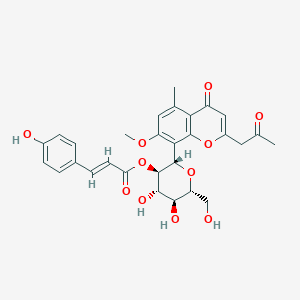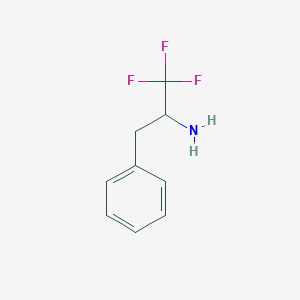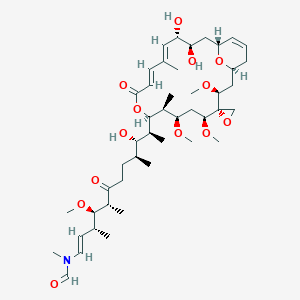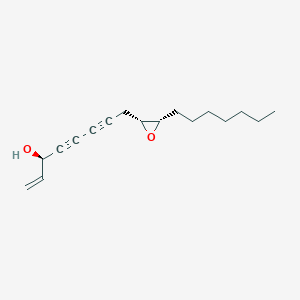
Panaxydol
概要
説明
Panaxydol is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides . It is a dammarane-type tetracyclic triterpene sapogenin found in ginseng (Panax ginseng) and in notoginseng (Panax pseudoginseng) .
Synthesis Analysis
The natural formation of Panaxydol was analyzed by 13C-labeling experiments. For this purpose, plants of Panax ginseng were supplied with 13CO2 under field conditions or, alternatively, sterile root cultures of P. ginseng were supplemented with [U-13C6]glucose . Panaxydol was obtained in pure form from the field-grown roots of P. ginseng .
Molecular Structure Analysis
Panaxydol has a molecular formula of C17H24O2 . The structure of Panaxydol is characterized by a dammarane skeleton, which is a type of tetracyclic triterpene structure .
Chemical Reactions Analysis
Panaxydol could be formed by oxygenation of the C9-C10 double bond in panaxynol .
Physical And Chemical Properties Analysis
Panaxydol has an average mass of 260.371 Da and a mono-isotopic mass of 260.177643 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 397.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .
科学的研究の応用
Cancer Cell Apoptosis
Panaxydol has demonstrated significant potency against cancer cells by inducing apoptosis, which is a process of programmed cell death crucial for eliminating cancerous cells .
Nerve Regeneration
Research has shown that Panaxydol promotes nerve regeneration, which is essential for recovery from nerve injuries. It stimulates the expression and secretion of neurotrophic factors by Schwann cells .
Immunomodulatory Effects
Panaxydol exhibits immunomodulatory properties, which can help in regulating the immune system, potentially beneficial for autoimmune diseases and cancer treatment .
Anti-Inflammatory Activity
The compound has anti-inflammatory effects, which can be useful in treating conditions associated with inflammation .
Chemopreventive Effects
Panaxydol also shows chemopreventive effects against oncogenesis and mutations that can lead to genetic instability .
Biosynthesis Studies
Studies on the biosynthesis of Panaxydol provide insights into its natural formation and the pathways involved, which is valuable for understanding its production and enhancing its yield .
作用機序
Target of Action
Panaxydol, a polyacetylene compound derived from Panax notoginseng, has been found to target cancer cells, showing high potency against them . It also targets neurons and Schwann cells (SCs), protecting them from injury .
Mode of Action
Panaxydol interacts with its targets, primarily cancer cells, neurons, and SCs, in a way that promotes beneficial changes. In the case of cancer cells, it exhibits significant chemopreventive effects against oncogenesis and mutations that can lead to genetic instability . For neurons and SCs, panaxydol stimulates the expression and secretion of neurotrophic factors (NTFs) by SCs .
Biochemical Pathways
It’s known that panaxydol is a polyketide-type compound, suggesting its biosynthesis may involve decarboxylation of fatty acids, possibly crepenynic acid . In the early stage of injury, panaxydol significantly upregulates the mRNA expression of brain-derived neurotrophic factor (BDNF) and its receptors in distal injured nerves .
Pharmacokinetics
It’s known that panaxydol can be safely administered at a dose of 10 mg/kg/day .
Result of Action
The action of panaxydol results in several beneficial effects. It has been shown to increase the myelination of regenerated nerve fibers and promote sensory and motor function recovery . It also has anti-cancer properties, showing high potency against cancer cells .
Action Environment
The environment in which panaxydol acts can influence its efficacy and stability. For instance, in an in vivo study, panaxydol was injected intraperitoneally into rats for two consecutive weeks after sciatic nerve transection, leading to sensory and motor recovery . This suggests that the physiological environment can play a crucial role in the action of panaxydol.
Safety and Hazards
将来の方向性
Future research directions involve investigating whether Panaxydol can prevent colon cancer, since macrophage depletion not only decreases inflammation but also suppresses tumorigenesis in AOM-DSS-induced model of colitis induced colon cancer in mice . Another direction to explore in the future is to determine if Panaxydol can achieve its effects through different pathways .
特性
IUPAC Name |
(3R)-8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3/t15-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDSGIQZAFIAN-IXDOHACOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H]1[C@H](O1)CC#CC#C[C@@H](C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993604 | |
| Record name | 8-(3-Heptyloxiran-2-yl)oct-1-ene-4,6-diyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r)-8-[(2r,3s)-3-Heptyloxiran-2-yl]oct-1-ene-4,6-diyn-3-ol | |
CAS RN |
72800-72-7 | |
| Record name | Panaxydol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72800-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panaxydol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072800727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(3-Heptyloxiran-2-yl)oct-1-ene-4,6-diyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
